2-{5,6-dimethyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide
Description
2-{5,6-Dimethyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide is a thieno[2,3-d]pyrimidinone derivative characterized by a fused bicyclic core comprising thiophene and pyrimidine rings. Key structural features include:
- 5,6-Dimethyl substituents on the thienopyrimidinone core, enhancing lipophilicity and steric bulk.
- A phenyl group at position 3, contributing to aromatic stacking interactions.
Properties
IUPAC Name |
2-(5,6-dimethyl-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-13-14(2)29-20-18(13)19(26)24(15-7-4-3-5-8-15)21(27)23(20)12-17(25)22-11-16-9-6-10-28-16/h3-10H,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRANFMPRQQCGBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NCC3=CC=CO3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other heterocyclic compounds, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Many heterocyclic compounds are known to interact with enzymes and receptors involved in a wide range of biochemical pathways, potentially leading to diverse downstream effects.
Pharmacokinetics
Its heterocyclic structure suggests it may have good solubility and permeability characteristics, potentially leading to good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target identification, it’s difficult to predict the exact molecular and cellular effects. Based on its structural features, it may have a broad range of potential effects, depending on the specific targets it interacts with.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidinone derivatives exhibit diverse pharmacological profiles influenced by substituents and fused ring systems. Below is a comparative analysis of the target compound and its analogs from the evidence:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations
Core Modifications: The pyrido-fused system in Analog 1 introduces a nitrogen atom into the fused ring, increasing polarity compared to the target compound’s purely sulfur-containing thienopyrimidinone core .
Substituent Effects: Electron-Withdrawing Groups: Analog 2 includes dichlorophenyl and thioether groups, which may enhance electrophilicity and oxidative stress induction compared to the target compound’s furan-methyl acetamide . Lipophilicity: The 5,6-dimethyl groups in the target compound and Analog 5 increase lipophilicity, favoring membrane permeability over analogs with polar substituents (e.g., Analog 3’s phenoxy group) .
Biological Implications: Thioether vs. Oxygen Linkages: Thioether-containing analogs (Analogs 2, 5) may exhibit stronger metal-chelating properties, whereas the target compound’s oxygen-based acetamide linkage could improve metabolic stability . Furan vs.
Thermal Stability :
- Higher melting points in Analogs 2 (230°C) and 4 (197°C) suggest greater crystalline stability compared to the target compound, possibly due to stronger intermolecular hydrogen bonds or π-stacking .
Research Findings and Trends
- Synthetic Accessibility: Acetamide derivatives like the target compound are typically synthesized via nucleophilic substitution or condensation reactions, as seen in Analog 1 (pyridine-mediated acetylation) and Analog 10 (ethanol-based coupling) .
- Structure-Activity Relationships (SAR): Phenyl vs. Heteroaryl Substituents: Phenyl groups at position 3 (target compound, Analog 1) are associated with enhanced kinase inhibition, while heteroaryl groups (e.g., furan in the target) may improve selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
